Methyl 2-(4,4-dimethyl-5-oxo-4,5-dihydrooxazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4,4-dimethyl-5-oxo-4,5-dihydrooxazol-2-yl)benzoate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring fused to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4,4-dimethyl-5-oxo-4,5-dihydrooxazol-2-yl)benzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with 4,4-dimethyl-2-oxazoline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4,4-dimethyl-5-oxo-4,5-dihydrooxazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), acidic or basic catalysts.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4,4-dimethyl-5-oxo-4,5-dihydrooxazol-2-yl)benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s unique structure allows it to fit into the active sites of target proteins, thereby modulating their function.
Comparison with Similar Compounds
- Methyl 4,4-dimethyl-3-oxovalerate
- Methyl 4,4-dimethyl-3-oxopentanoate
- Ethyl 2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propionate
Comparison: Methyl 2-(4,4-dimethyl-5-oxo-4,5-dihydrooxazol-2-yl)benzoate stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets highlights its versatility and potential for further research and development.
Properties
CAS No. |
176234-09-6 |
---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 |
IUPAC Name |
methyl 2-(4,4-dimethyl-5-oxo-1,3-oxazol-2-yl)benzoate |
InChI |
InChI=1S/C13H13NO4/c1-13(2)12(16)18-10(14-13)8-6-4-5-7-9(8)11(15)17-3/h4-7H,1-3H3 |
InChI Key |
DBVKZUZFTUKQIU-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)OC(=N1)C2=CC=CC=C2C(=O)OC)C |
Synonyms |
Benzoic acid, 2-(4,5-dihydro-4,4-dimethyl-5-oxo-2-oxazolyl)-, methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.